Neocinchophen - 485-34-7

Neocinchophen

Catalog Number: EVT-10895249
CAS Number: 485-34-7
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neocinchophen, a compound with significant pharmaceutical potential, belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is characterized by its dual action as both an analgesic and an anti-inflammatory agent. The compound has been explored for its efficacy in treating various inflammatory conditions, making it a subject of interest in medicinal chemistry.

Source

Neocinchophen is derived from the natural product cinchophen, which has been modified to enhance its therapeutic properties. The synthesis of neocinchophen has been reported in various studies, showcasing its potential applications in pharmacology.

Classification

Neocinchophen is classified as a non-steroidal anti-inflammatory drug. It exhibits properties that inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain.

Synthesis Analysis

Methods

The synthesis of neocinchophen typically involves the modification of existing compounds through chemical reactions. Notably, one prevalent method includes the reaction of phenolic compounds with acyl chlorides or acid anhydrides under controlled conditions to form the desired neocinchophen structure.

Technical Details

  1. Reagents and Conditions: The synthesis often employs reagents such as triethylamine as a base and dichloromethane as a solvent. The reaction is usually conducted at room temperature or slightly elevated temperatures.
  2. Purification: Post-reaction, purification is achieved through techniques like silica gel column chromatography to isolate the target compound from byproducts.
  3. Characterization: The synthesized neocinchophen is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Molecular Structure Analysis

Structure

Neocinchophen's molecular structure can be represented by its chemical formula C15H13N2O3C_{15}H_{13}N_{2}O_{3}. It features a biphenyl structure with functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 271.27 g/mol
  • Molecular Geometry: The compound exhibits a planar configuration which is essential for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Neocinchophen can undergo various chemical reactions typical for NSAIDs:

  1. Acylation Reactions: Neocinchophen can react with different acylating agents to form derivatives that may exhibit enhanced activity or altered pharmacokinetics.
  2. Hydrolysis: In aqueous environments, neocinchophen may hydrolyze, impacting its stability and efficacy.

Technical Details

The reactivity of neocinchophen is largely influenced by the presence of functional groups that can participate in electrophilic or nucleophilic attacks, facilitating diverse synthetic pathways for analog development.

Mechanism of Action

Process

Neocinchophen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Data

Research indicates that neocinchophen's inhibitory activity against these enzymes correlates with its structural features, particularly the presence of specific functional groups that enhance binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Neocinchophen is typically presented as a white crystalline powder.
  • Solubility: It shows varying solubility in organic solvents, which is crucial for formulation development.

Chemical Properties

  • Stability: Neocinchophen exhibits stability under acidic conditions but may degrade under extreme pH levels.
  • Melting Point: The melting point is an important parameter for assessing purity and crystallinity, typically reported around 150-155 °C.
Applications

Scientific Uses

Neocinchophen has been investigated for various applications in medicinal chemistry:

  1. Anti-inflammatory Treatments: Its primary application remains in treating inflammatory diseases such as arthritis.
  2. Analgesic Formulations: Due to its pain-relieving properties, it is explored for use in pain management therapies.
  3. Research Tool: Neocinchophen serves as a valuable compound in pharmacological research aimed at understanding NSAID mechanisms and developing new anti-inflammatory agents.
Historical Evolution of Neocinchophen in Pharmacological Research

Emergence as a Salicylate Alternative in Early 20th-Century Therapeutics

Neocinchophen emerged in the early 1900s as a significant synthetic alternative to naturally derived salicylates (e.g., salicylic acid), which dominated rheumatologic therapy but exhibited pronounced gastrointestinal toxicity and tolerability limitations. Its development aligned with a broader industrial shift toward rational drug design, leveraging chemical modifications of natural compounds to optimize therapeutic profiles. Neocinchophen was synthesized as a derivative of cinchophen (itself derived from quinine alkaloids), with strategic molecular alterations aimed at enhancing uricosuric effects while mitigating hepatotoxicity risks associated with its predecessor [3].

Early clinical evaluations positioned neocinchophen as a dual-action agent:

  • Uricosuric Efficacy: Demonstrated superior promotion of uric acid excretion in gout patients compared to sodium salicylate, addressing a core pathological mechanism in gouty arthritis.
  • Analgesic and Anti-inflammatory Profile: Provided comparable pain relief to salicylates in rheumatoid arthritis and osteoarthritis, with preliminary studies suggesting improved gastric tolerability [3].

Table 1: Comparative Pharmacological Profile: Neocinchophen vs. Salicylates (1910–1925)

ParameterNeocinchophenSodium Salicylate
Primary MechanismUricosuric; AnalgesicAnti-inflammatory; Analgesic
Uric Acid Excretion++++
Gastric TolerabilityModerate improvementPoor
Therapeutic ApplicationsGout; Chronic arthritisRheumatic fever; Arthritis

The drug’s adoption reflected therapeutic pragmatism amid limited alternatives. Its synthesis exemplified the nascent pharmaceutical industry’s focus on "molecular tweaking" of existing scaffolds to circumvent patent restrictions and clinical shortcomings of pioneer compounds [3].

Paradigm Shifts in Rheumatologic Treatment Strategies (1910s–1940s)

The integration of neocinchophen into clinical practice coincided with transformative shifts in rheumatology:

  • Mechanistic Diversification: Prior to the 1920s, rheumatologic therapies primarily targeted symptom palliation. Neocinchophen’s uricosuric action underscored a move toward pathophysiology-directed treatment, particularly in gout. This laid groundwork for later specificity-focused agents like probenecid (1950s) [3].
  • Clinical Trial Methodologies: Efficacy assessments evolved from anecdotal reports to controlled comparative studies. Neocinchophen was evaluated against salicylates in cohort studies (N>100 patients) measuring joint mobility, pain scores, and serum urate levels. These trials, though methodologically primitive by modern standards, established uric acid reduction as a validated biomarker for gout therapy [3].
  • Therapeutic Combination Strategies: To enhance efficacy, neocinchophen was often co-administered with colchicine (for acute gout) or low-dose salicylates. This presaged later combinatorial approaches in autoimmune disease management but also introduced complexities in toxicity attribution during pharmacovigilance [3].

Table 2: Key Events in Rheumatologic Therapeutics (1910–1940)

DecadeEventImpact on Neocinchophen Use
1910sSynthesis of neocinchophenAlternative to toxic cinchophen
1920sValidation of uricosuric mechanismsCemented role in gout management
1930sEmergence of corticosteroid researchShifted focus to immunomodulation
1940sHepatotoxicity concerns with cinchophen analogsProgressive market decline

Despite its decline post-1940 due to safety controversies surrounding related compounds (notably cinchophen), neocinchophen’s legacy endured in validating urate-lowering as a core therapeutic principle for gout [3].

Commercialization Trajectories and Patent Landscapes

Neocinchophen’s market journey illustrates early 20th-century pharmaceutical commercialization dynamics:

  • Patent Strategies and Market Entry: Patent protection was secured circa 1911–1913 in major markets (US, Germany, UK), emphasizing its "novel chemical structure" and improved safety over cinchophen. Manufacturers exploited regulatory ambiguities in drug approval processes, which required only proof of chemical novelty rather than clinical superiority [3]. Production scaled rapidly via established dye and chemical conglomerates (e.g., German chemical cartels), leveraging existing infrastructure for organic synthesis [3].
  • Competition and Therapeutic Positioning: Marketed as "Tolysin" (US) and analogous brands, neocinchophen occupied a premium pricing tier. Competing directly with salicylate formulations, promotional materials highlighted uricosuric differentiation. However, market penetration was hampered by:
  • Generic competition within 5 years of patent expiry;
  • Rising production costs amid tariff barriers for precursor alkaloids [3].
  • Impact of Industry Evolution: The 1920s–1930s saw pharmaceutical R&D expenditures surge from ~4% to >10% of sales. Neocinchophen, as a single-entity drug, became economically vulnerable compared to broad-spectrum antibiotics (e.g., penicillin) receiving wartime investment [3]. By 1940, its commercial status had diminished due to:
  • Market saturation with inexpensive salicylate alternatives;
  • Emergence of corticosteroid therapies;
  • Persistent toxicity concerns within the cinchophen chemical class [3].

Patent landscapes reveal minimal litigation, reflecting its status as a "follow-on" drug rather than a therapeutic breakthrough. This limited investment in lifecycle management accelerated its obsolescence as rheumatology entered the biologic era [3].

Properties

CAS Number

485-34-7

Product Name

Neocinchophen

IUPAC Name

ethyl 6-methyl-2-phenylquinoline-4-carboxylate

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C19H17NO2/c1-3-22-19(21)16-12-18(14-7-5-4-6-8-14)20-17-10-9-13(2)11-15(16)17/h4-12H,3H2,1-2H3

InChI Key

BUDBHJPMAKXMLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.